

4-Amino-5-bromonicotinic Acid: A Versatile Scaffold for Novel Drug Development

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Compound of Interest

Compound Name: 4-Amino-5-bromonicotinic acid

Cat. No.: B1287460

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromonicotinic acid, a halogenated derivative of the pyridine carboxylic acid family, is emerging as a significant building block in the field of medicinal chemistry. Its unique trifunctional structure—comprising a pyridine ring, an amino group, a bromo substituent, and a carboxylic acid moiety—offers a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and methodologies for evaluating the biological activity of **4-Amino-5-bromonicotinic acid** and its derivatives. While specific quantitative data on the parent compound remains limited in publicly available literature, this document extrapolates from research on its derivatives to highlight its potential in developing novel therapeutics, particularly in the realms of antimicrobial and anti-inflammatory agents.

Introduction

The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous approved drugs, owing to its ability to engage in various biological interactions. The strategic functionalization of this ring system can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. **4-Amino-5-bromonicotinic acid** (IUPAC Name: 4-amino-5-bromopyridine-3-carboxylic acid) represents a promising starting material for drug discovery programs. The presence of an amino group and a bromine atom at positions 4 and 5, respectively, allows for diverse chemical modifications, including nucleophilic substitution,

acylation, alkylation, and palladium-catalyzed cross-coupling reactions.[1] These reactions enable the generation of extensive compound libraries for screening against various therapeutic targets.

This guide will delve into the synthetic routes for this compound, present available data on the biological activities of its derivatives, provide detailed experimental protocols for assessing its potential, and illustrate key concepts through diagrams.

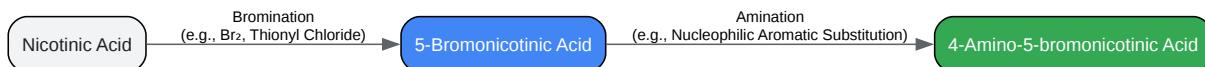
Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-5-bromonicotinic acid** is presented in Table 1.

Property	Value	Reference
CAS Number	52834-08-9	[2][3]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][3]
Molecular Weight	217.02 g/mol	[3]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2][3]
Storage	Store at room temperature	[3]
SMILES	NC1=C(Br)C=NC=C1C(=O)O	[3]
InChI Key	HMWXBQBQGAZHEU- UHFFFAOYSA-N	[2]

Synthesis of 4-Amino-5-bromonicotinic Acid

While specific, detailed protocols for the synthesis of **4-Amino-5-bromonicotinic acid** are not extensively published, the general strategies involve the functionalization of a pyridine ring. The following represents a plausible synthetic workflow based on established chemical principles and synthesis of related compounds.[1]



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Caption: A plausible synthetic workflow for **4-Amino-5-bromonicotinic acid**.

Experimental Protocol: Synthesis of 5-Bromonicotinic Acid (Precursor)

This protocol is adapted from methods used for the synthesis of 5-bromonicotinic acid, a key intermediate.^[4]

Materials:

- Nicotinic acid
- Thionyl chloride
- Bromine
- Powdered iron (catalyst)
- 4N Sodium hydroxide solution
- Ethanol

Procedure:

- To a mixture of nicotinic acid and a catalytic amount of powdered iron (0.5-5.0 wt%), slowly add thionyl chloride in a well-ventilated fume hood.
- Heat the resulting mixture to approximately 70-80°C.
- Add bromine dropwise over a period of 2 hours while maintaining the temperature.
- After the addition is complete, reflux the reaction mixture for 6-14 hours.

- Allow the mixture to cool to room temperature and then carefully hydrolyze it by slowly adding water.
- Adjust the pH of the solution to approximately 3 with a 4N sodium hydroxide solution to precipitate the crude product.
- Filter the precipitate and wash with cold water.
- Recrystallize the crude 5-bromonicotinic acid from ethanol to obtain the purified product.

General Amination of 5-Bromonicotinic Acid

The introduction of the amino group at the 4-position can be achieved through nucleophilic aromatic substitution, although this can be challenging on an electron-deficient pyridine ring. High temperatures, pressures, and the use of a catalyst may be required.

Potential Therapeutic Applications and Biological Activity of Derivatives

Direct studies on the biological activity of **4-Amino-5-bromonicotinic acid** are not widely available. However, research on its derivatives suggests potential applications in several therapeutic areas.

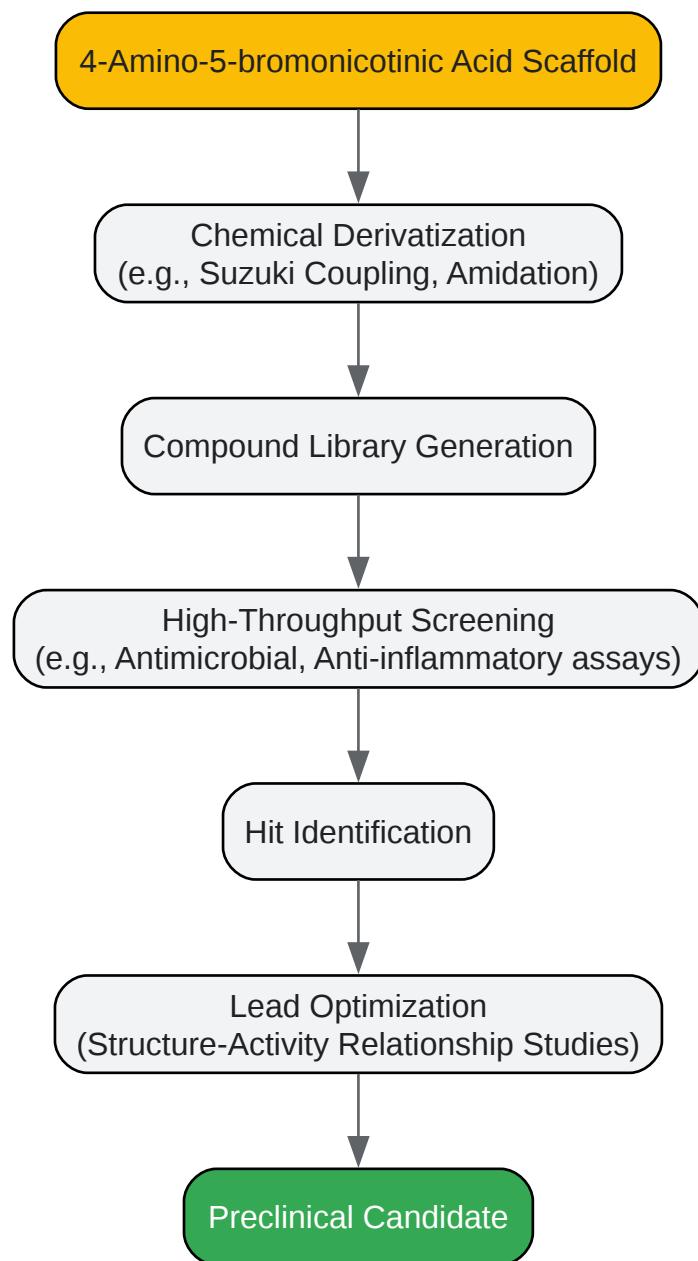
Antimicrobial Activity

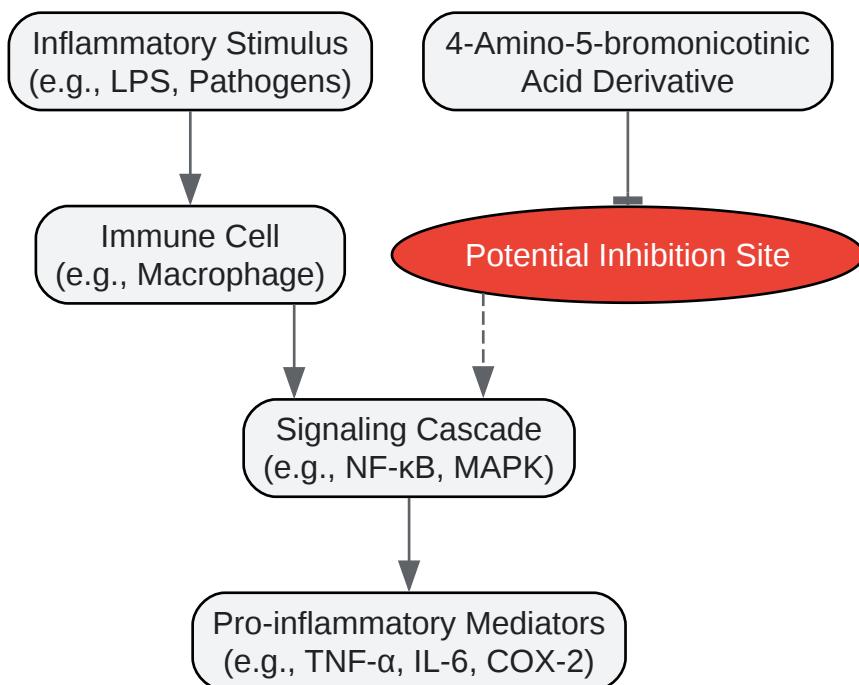
Derivatives of nicotinic acid have shown promising antimicrobial properties. For instance, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound	Organism	MIC (μ g/mL)	Reference
Acylhydrazone Derivative 1	Staphylococcus aureus	7.81	
Acylhydrazone Derivative 1	Staphylococcus epidermidis	1.95	
Acylhydrazone Derivative 2	Staphylococcus aureus (MRSA)	7.81	
1,3,4-Oxadiazoline Derivative	Bacillus subtilis	7.81	
1,3,4-Oxadiazoline Derivative	Staphylococcus aureus	7.81	
1,3,4-Oxadiazoline Derivative	Candida albicans	15.62	

Note: The compounds listed are derivatives of nicotinic acid, not **4-Amino-5-bromonicotinic acid** itself. The data is presented to indicate the potential of this chemical class.





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